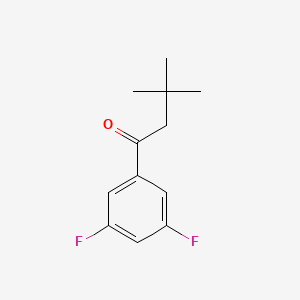

3',5'-Difluoro-3,3-dimethylbutyrophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of 3’,5’-Difluoro-3,3-dimethylbutyrophenone is C12H14F2O . Its molecular weight is 212.24 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,5’-Difluoro-3,3-dimethylbutyrophenone are as follows: It has a molecular weight of 212.24 g/mol . The boiling point and other physical properties couldn’t be found from the web search results .Scientific Research Applications

Photophysical and Photochemical Properties

Regioselectivity in Photochemical Reactions : The [2 + 2] photochemical additions involving derivatives of benzophenone, including difluoro derivatives, exhibit significant temperature-dependent regioselectivity. This regioselectivity is attributed to the role of triplet 1,4-diradicals in the reaction mechanism, illustrating the importance of difluoro-substituted benzophenones in understanding photophysical processes (Xiao-ming Hei et al., 2005).

Luminescent Biological Probes : Luminescent rhenium(I) polypyridine fluorous complexes, incorporating difluoro-substituted benzophenone derivatives, are used as biological probes. These complexes demonstrate potential for selective labeling and imaging applications in biological systems, highlighting the utility of difluoro-substituted compounds in biochemistry (Man-Wai Louie et al., 2011).

Material Science and Organic Synthesis

Synthesis of Fluorescent Dyes : The synthesis of fluorescent dyes utilizing difluoro-substituted compounds has been explored. Such compounds display potential applications in various fields due to their distinct fluorescence properties in different solvents, indicating the significance of difluoro derivatives in developing new fluorescent materials (Masayori Hagimori et al., 2012).

Novel Luminescent Materials : Difluoro-substituted benzophenone derivatives are used in the synthesis of novel luminescent materials, such as metal-organic frameworks (MOFs). These compounds exhibit unique luminescent properties, underscoring the versatility of difluoro derivatives in material science applications (Xiaolei Zhang et al., 2017).

Development of Polymers : Difluoro aromatic ketone monomers are utilized in the preparation of poly(arylene ether sulfone)s with potential applications in various fields, including the development of advanced polymers with specific properties such as conductivity and stability (Qian Shi et al., 2017).

Drug Discovery and Development

- Progesterone Receptor Modulators : Research into 3,3-dialkyl-5-aryloxindole derivatives, related to difluoro-substituted compounds, reveals their potential as progesterone receptor modulators. This demonstrates the relevance of difluoro derivatives in the development of pharmaceutical agents for conditions like endometriosis and breast cancer (A. Fensome et al., 2008).

Chemistry and Photophysics

- Perfluorination and Photophysical Properties : Studying the effect of perfluorination on photophysical properties of compounds demonstrates that difluoro derivatives can significantly impact emission spectra and photophysical behavior, illustrating their importance in the field of photophysical chemistry (F. Krebs et al., 2002).

Safety And Hazards

The safety precautions for handling 3’,5’-Difluoro-3,3-dimethylbutyrophenone include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces . The container should be kept tightly closed .

properties

IUPAC Name |

1-(3,5-difluorophenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYJMNQBOUZFJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642414 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Difluoro-3,3-dimethylbutyrophenone | |

CAS RN |

898764-98-2 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.